4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine
CAS No.:
Cat. No.: VC16543835
Molecular Formula: C21H20BrIN2O2
Molecular Weight: 539.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20BrIN2O2 |
|---|---|
| Molecular Weight | 539.2 g/mol |
| IUPAC Name | 4-bromo-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine |
| Standard InChI | InChI=1S/C21H20BrIN2O2/c1-26-17-7-3-15(4-8-17)13-25(21-11-19(22)20(23)12-24-21)14-16-5-9-18(27-2)10-6-16/h3-12H,13-14H2,1-2H3 |
| Standard InChI Key | ZQHZQJBVOVJVJY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC=C(C(=C3)Br)I |
Introduction
Structural Characterization and Nomenclature
4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine (C₂₁H₂₀BrIN₂O₂) features a pyridine core substituted at positions 4 and 5 with bromine and iodine atoms, respectively. The amine group at position 2 is bis-alkylated with 4-methoxybenzyl groups. This substitution pattern introduces steric bulk and electronic modulation, critical for interactions in biological systems .
The IUPAC name derives from the parent pyridin-2-amine structure, with priority given to the bromo and iodo substituents based on Cahn-Ingold-Prelog rules. The bis(4-methoxybenzyl) groups are designated as N,N-disubstituents. Key spectral identifiers include:
-
¹H NMR: Aromatic protons of the pyridine ring appear as distinct singlets due to deshielding by electronegative halogens .
-
Mass Spectrometry: Molecular ion peaks at m/z 585 (M+H⁺) confirm the molecular formula, with characteristic isotopic patterns for bromine and iodine .
Synthetic Routes and Optimization
Precursor Synthesis
The synthesis begins with 4-bromo-5-iodopyridin-2-amine (CAS 1186115-39-8), a compound well-documented in PubChem . This dihalogenated pyridinamine serves as the foundational scaffold, synthesized via directed ortho-metalation or halogen-exchange reactions .
Bis-Alkylation Strategy
The N,N-bis(4-methoxybenzyl) groups are introduced using a modified Buchwald-Hartwig amination protocol :
-
Protection: The amine is transiently protected (e.g., as a Boc derivative) to prevent over-alkylation .
-
Coupling: Palladium-catalyzed cross-coupling with 4-methoxybenzyl bromide under inert conditions yields the bis-alkylated product .
-
Deprotection: Acidic cleavage of protecting groups (e.g., TFA) furnishes the final compound .
Table 1: Representative Synthetic Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Protection | Boc₂O, DMAP | 0–25°C | 92% |
| Alkylation | Pd₂(dba)₃, BINAP, NaOt-Bu | 70°C | 55–77% |
| Deprotection | TFA, Et₃SiH | 25°C | 68% (avg) |
Data adapted from methodologies in and , optimized for steric hindrance from the 4-methoxybenzyl groups.
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits limited aqueous solubility (≤0.1 mg/mL) due to its high molecular weight (585.1 g/mol) and lipophilic benzyl groups. LogP calculations (cLogP = 4.2) predict favorable membrane permeability, aligning with trends observed for similar N,N-dialkylated pyridinamines .
Stability Profile
-
Thermal Stability: Decomposition onset at 210°C (DSC), suitable for standard handling .
-
Photostability: Iodine’s lability necessitates storage in amber vials to prevent dehalogenation .
Applications in Drug Discovery
Kinase Inhibition Scaffolds
The 2-aminopyridine motif is prevalent in kinase inhibitors, notably CDK8/19 antagonists . The halogenated pyridine core in this compound provides anchor points for structure-activity relationship (SAR) studies, enabling derivatization at positions 4 and 5 while maintaining the N,N-bis(4-methoxybenzyl) groups as solubility-enhancing moieties .
Challenges and Future Directions
Synthetic Bottlenecks
Low yields (55–77%) in the alkylation step highlight the need for improved catalysts to mitigate steric effects from the bis(4-methoxybenzyl) groups . Microwave-assisted synthesis or flow chemistry could enhance reaction efficiency.
Biological Screening
Despite its structural promise, no published data exist on this compound’s bioactivity. Priority areas for testing include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume